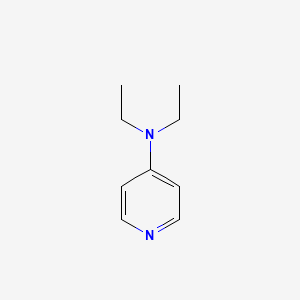

N,N-diethylpyridin-4-amine

Description

Significance of Aminopyridine Derivatives in Advanced Organic Synthesis

The family of 4-aminopyridine (B3432731) derivatives, particularly N,N-dialkylaminopyridines, represents a cornerstone of modern organocatalysis. Their prominence stems from their exceptional ability to accelerate reactions that are otherwise slow or inefficient. scite.aistrategian.com Compared to their parent heterocycle, pyridine (B92270), 4-dialkylaminopyridines can enhance reaction rates by factors of up to 10,000. scite.aitaylorandfrancis.com This remarkable catalytic activity has rendered them indispensable in numerous synthetic transformations, including acylations, esterifications, silylations, and polymerizations. taylorandfrancis.comwikipedia.org

The catalytic power of these compounds originates from their high nucleophilicity, which is enhanced by resonance stabilization from the dialkylamino substituent. wikipedia.org In a typical acylation reaction, such as an esterification with an anhydride, the 4-dialkylaminopyridine catalyst operates via a nucleophilic catalysis mechanism. The catalyst first reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt. scite.aistrategian.com This intermediate is significantly more electrophilic than the initial anhydride. Subsequently, a nucleophile, such as an alcohol, attacks this activated intermediate. In the final step, a mild auxiliary base, like triethylamine (B128534), deprotonates the resulting species to release the final product and regenerate the catalyst for the next cycle. wikipedia.org This catalytic cycle allows for the efficient acylation of even sterically hindered or electronically deactivated alcohols. taylorandfrancis.com

The general utility of this class of catalysts is highlighted by their broad application in the synthesis of complex molecules across terpene, steroid, carbohydrate, and nucleoside chemistry. strategian.com

Table 1: Comparison of Common Acylation Catalysts

| Catalyst | Structure | pKa of Conjugate Acid | Relative Rate (Benzoylation) |

|---|---|---|---|

| Pyridine | C₅H₅N | 5.2 | 1 |

| N,N-Dimethylpyridin-4-amine (DMAP) | (CH₃)₂NC₅H₄N | 9.6 | ~10⁴ |

Note: Relative rates are approximate and can vary based on specific reaction conditions.

Historical Trajectories and Milestones in N,N-Diethylpyridin-4-amine Research

The journey of this compound is intrinsically linked to the broader discovery and development of 4-dialkylaminopyridine catalysts. The groundwork was laid in the late 1960s when independent research groups first recognized that certain 4-dialkylaminopyridines were vastly superior to pyridine for catalyzing difficult acylation reactions. semanticscholar.org

A pivotal milestone occurred in 1978 with the publication of a comprehensive review by Gerhard Höfle, Wolfgang Steglich, and Helmut Vorbrüggen. scite.aistrategian.com This seminal work, titled "4-Dialkylaminopyridines as Highly Active Acylation Catalysts," systematically documented the synthesis and wide-ranging applications of these compounds, bringing them to the forefront of the synthetic chemistry community. strategian.com The review detailed their exceptional catalytic effect, which was attributed to the formation of highly reactive N-acylpyridinium salts present as loosely-bound ion pairs. strategian.com

The synthesis of this compound itself can be achieved through methods such as the reaction of 4-chloropyridine (B1293800) hydrochloride with diethylamine (B46881) in the presence of a base like cesium carbonate, heated in a sealed pressure tube. uni-muenchen.de While its history is not as extensively documented as that of DMAP, its development and use have followed the path paved by the initial discoveries that established this entire class of "super-nucleophilic" catalysts.

Current Research Frontiers and Prospective Avenues for this compound

Research involving this compound continues to evolve, with its application extending into new and innovative areas of materials science and asymmetric synthesis. These modern frontiers demonstrate the compound's versatility beyond its traditional role as a standard acylation catalyst.

One significant area of current research is in the formulation of advanced polymers. A 2021 patent, for instance, identifies this compound as a key component in stable, mass-polymerizable polycycloolefin compositions intended for use as 3D printing materials. google.com Its role in controlling polymerization processes, such as the ring-opening polymerization (ROP) of monomers like lactide, is also an active area of investigation. uni-muenchen.de

Furthermore, the core structure of dialkylaminopyridines is being leveraged to create sophisticated chiral catalysts for asymmetric synthesis. Researchers are developing new classes of chiral 4-N,N-dialkylaminopyridine derivatives designed to control the stereochemical outcome of reactions. semanticscholar.orgresearchgate.net These catalysts often incorporate complex chiral scaffolds, but their function relies on the fundamental nucleophilic character of the dialkylaminopyridine core. This frontier aims to achieve high levels of enantioselectivity in processes like the kinetic resolution of alcohols. semanticscholar.orgresearchgate.net

Another prospective avenue involves enhancing the sustainability of catalytic processes. By immobilizing dialkylaminopyridine catalysts onto solid supports, such as magnetic nanoparticles, researchers are creating heterogeneous catalysts that are easily recoverable and reusable. rsc.org This approach aligns with the principles of green chemistry by simplifying product purification and minimizing catalyst waste.

Table 2: Selected Modern Applications of this compound and Derivatives

| Research Area | Application | Purpose |

|---|---|---|

| Materials Science | Additive in polycycloolefin compositions | Component for 3D printing materials google.com |

| Polymer Chemistry | Catalyst for Ring-Opening Polymerization (ROP) | Synthesis of polyesters like polylactide uni-muenchen.de |

| Asymmetric Catalysis | Backbone for chiral catalysts | Enantioselective kinetic resolution of alcohols semanticscholar.orgresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylpyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-11(4-2)9-5-7-10-8-6-9/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKLEQPZOCJQMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472052 | |

| Record name | 4-diethylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28405-79-0 | |

| Record name | 4-diethylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,n Diethylpyridin 4 Amine and Its Structural Analogues

Direct Synthetic Routes to N,N-Diethylpyridin-4-amine

Direct synthesis of this compound can be achieved through several modern catalytic and substitution methods. These approaches offer efficient ways to construct the target molecule from readily available starting materials.

Palladium-Catalyzed Amination Strategies for Pyridine (B92270) Systems

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.org This methodology is highly effective for the synthesis of aryl and heteroaryl amines from aryl halides. wikipedia.orgnbu.ac.in The reaction typically involves a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. uwindsor.ca The choice of ligand is crucial and has evolved through several "generations," with biaryl phosphine ligands showing exceptional activity. wikipedia.orgnih.gov These catalysts are effective for a wide range of substrates, including challenging combinations like electron-poor anilines or electron-rich aryl bromides, and can tolerate significant steric hindrance. mit.edu

For the synthesis of this compound, a common starting material is a 4-halopyridine, such as 4-chloropyridine (B1293800). The reaction with diethylamine (B46881) is facilitated by a palladium catalyst system. The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to yield the desired this compound and regenerate the Pd(0) catalyst. wikipedia.org The use of chelating ligands can prevent catalyst poisoning by basic heterocycles like pyridine, thereby improving the efficiency of coupling halopyridines. nih.gov Modern catalyst systems, some employing N-heterocyclic carbene (NHC) ligands, have shown high efficiency, even at very low catalyst loadings. nanochemres.org These advanced systems can also be applied to functionalized aryl halides and chloropyridines. mit.edu

| Parameter | Description | Significance |

|---|---|---|

| Starting Material | 4-Halopyridine (e.g., 4-chloropyridine, 4-bromopyridine) | Readily available and reactive towards palladium catalysts. |

| Reagent | Diethylamine | Provides the diethylamino group for the final product. |

| Catalyst System | Palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and a phosphine ligand (e.g., biaryl phosphines, NHC ligands). mit.edunanochemres.org | Crucial for facilitating the C-N bond formation with high efficiency and selectivity. wikipedia.org |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4). | Required for the deprotonation of the amine, a key step in the catalytic cycle. |

| Reaction Conditions | Typically mild to moderate temperatures in an inert solvent. | Allows for a broad functional group tolerance. wikipedia.org |

Nucleophilic Aromatic Substitution Approaches to N-Aminopyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted aromatic compounds, particularly for electron-deficient rings like pyridine. rsc.org The reaction of 4-chloropyridine with dimethylamine (B145610) to form 4-dimethylaminopyridine (B28879) (DMAP) is a classic example of this mechanism. vaia.comvaia.com Similarly, this compound can be synthesized by reacting 4-chloropyridine with diethylamine.

The mechanism proceeds through the attack of the nucleophile (diethylamine) on the carbon atom bearing the leaving group (chloride) to form a negatively charged intermediate known as a Meisenheimer complex. vaia.com The electron-withdrawing nature of the pyridine nitrogen atom helps to stabilize this intermediate. vaia.com Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the final product. vaia.com The reaction is often carried out under pressure and at elevated temperatures. researchgate.net The choice of solvent can be critical, with dipolar aprotic solvents like DMF or dioxane being commonly used. researchgate.netacsgcipr.org

| Component | Role/Example | Reference |

|---|---|---|

| Substrate | 4-Chloropyridine | vaia.com |

| Nucleophile | Diethylamine | rsc.org |

| Solvent | Dipolar aprotic (e.g., DMF, Dioxane) | researchgate.netacsgcipr.org |

| Conditions | Elevated temperature and pressure | researchgate.net |

Reductive Amination Pathways for Amine Synthesis

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. libretexts.org This two-step process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.org For the synthesis of this compound, a suitable starting material would be pyridine-4-carbaldehyde. wikipedia.org

The reaction of pyridine-4-carbaldehyde with diethylamine would form a diethylaminium ion intermediate. Subsequent reduction of this intermediate with a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or hydrogen gas over a metal catalyst, would yield this compound. libretexts.org This method provides a direct route to the desired product from a readily available aldehyde. Borane complexes with substituted pyridines can also be utilized for reductive amination reactions. google.com

Synthesis of this compound Derivatives and Substituted Pyridine Analogues

The synthesis of derivatives of this compound and other substituted pyridine analogues allows for the exploration of a wider chemical space and the fine-tuning of molecular properties.

Preparation of N-Oxide Derivatives of Aminopyridines

Pyridine N-oxides are important intermediates in the synthesis of substituted pyridines. thieme-connect.com They can be prepared by the oxidation of the parent pyridine. The N-oxide group activates the pyridine ring towards both nucleophilic and electrophilic attack at different positions. For aminopyridines, the synthesis of their N-oxide derivatives opens up pathways for further functionalization.

The reduction of 4-nitropyridine-N-oxide is a common method for preparing 4-aminopyridine (B3432731). semanticscholar.org While direct oxidation of this compound to its N-oxide is a plausible route, the synthesis of substituted 2-aminopyridines often proceeds from pyridine N-oxides through various reaction pathways, including reactions with isocyanides or via N-(2-pyridyl)pyridinium salts. nih.govthieme-connect.com These methods highlight the versatility of pyridine N-oxides as precursors to a range of aminopyridine derivatives. thieme-connect.com

Functionalization of the Pyridine Ring System

The functionalization of the pyridine ring in aminopyridines can be achieved through several strategies, including electrophilic substitution and directed lithiation. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, in the case of 4-aminopyridines, the 3- and 5-positions are available for substitution. The nitration of 2-aminopyridine, for instance, primarily yields the 5-nitro derivative. sapub.org

Stereoselective Synthetic Techniques for Aminopyridine Analogues

The quest for enantiomerically pure compounds has positioned stereoselective synthesis as a cornerstone of modern organic chemistry. In the context of aminopyridine derivatives, which are structurally related to this compound, significant efforts have been directed towards the development of methods that can control the three-dimensional arrangement of atoms. These techniques are crucial for creating chiral aminopyridine analogues that can serve as valuable chiral catalysts or synthons for complex molecules. The strategies employed often involve the use of chiral catalysts, auxiliaries, or reagents to induce asymmetry in the formation of new stereocenters.

A prominent area of research has been the development of chiral 4-N,N-dialkylaminopyridine (DMAP) analogues. These compounds are highly sought after as nucleophilic catalysts for a variety of asymmetric transformations. One successful approach involves the kinetic resolution of racemic secondary alcohols using chiral DMAP derivatives. In this process, the chiral catalyst preferentially acylates one enantiomer of the alcohol, allowing for the separation of the unreacted, enantiomerically enriched alcohol and the acylated product.

Researchers have designed and synthesized a class of chiral 4-N,N-dialkylaminopyridine catalysts derived from (S)-α,α-diarylprolinol. semanticscholar.org These catalysts have demonstrated the ability to leverage both van der Waals interactions and hydrogen bonding to achieve stereochemical control in the kinetic resolution of secondary alcohols. The presence of a tertiary hydroxyl group in the catalyst structure was found to be crucial for high activity and selectivity. semanticscholar.orgnih.gov

The effectiveness of these catalysts has been evaluated in the acylative kinetic resolution of a variety of secondary alcohols using isobutyric anhydride. The selectivity factor (s), which is a measure of how effectively the catalyst discriminates between the two enantiomers, has been determined for several substrates.

Table 1: Kinetic Resolution of Secondary Alcohols using Chiral 4-N,N-Dialkylaminopyridine Catalysts

| Substrate (Alcohol) | Catalyst | Selectivity Factor (s) | Reference |

|---|---|---|---|

| cis-1,2-Cyclohexanediol monomethyl ether | (S)-α,α-Diphenylprolinol-derived catalyst | 11 | semanticscholar.org |

| cis-1,2-Cyclohexanediol monobenzyl ether | (S)-α,α-Diphenylprolinol-derived catalyst | 14 | semanticscholar.org |

| 1-Phenylethanol | (S)-α,α-Diphenylprolinol-derived catalyst | 6.4 | semanticscholar.org |

| 1-(4-Methoxyphenyl)ethanol | (S)-α,α-Diphenylprolinol-derived catalyst | 23 | semanticscholar.org |

| 1-(1-Naphthyl)ethanol | (S)-α,α-Diphenylprolinol-derived catalyst | 30 | semanticscholar.org |

| 1-Phenyl-2-propanol | (S)-α,α-Diphenylprolinol-derived catalyst | 8.1 | semanticscholar.org |

Data sourced from Connon, S. J., et al. (2006). semanticscholar.org

Another significant advancement in the stereoselective synthesis of aminopyridine analogues is the catalytic asymmetric hydroamination of internal alkenes. This method allows for the direct formation of chiral amines from readily available starting materials. For instance, a cationic iridium catalytic system has been developed for the intermolecular hydroamination of unactivated internal alkenes. nih.gov In this system, 2-amino-6-methylpyridine (B158447) serves as an ammonia (B1221849) surrogate, and the reaction proceeds with high enantioselectivity to yield chiral amines. nih.gov The choice of the chiral ligand and the counterion in the iridium complex was found to be critical for achieving high yields and enantioselectivities. nih.gov

Furthermore, the synthesis of chiral pyridine-aminophosphine ligands represents another important stereoselective technique. rsc.org These ligands, which incorporate a chiral backbone, can be used in transition metal-catalyzed asymmetric reactions, such as hydrogenation. The ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines has been shown to produce chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinolines with excellent yields and enantioselectivities. rsc.org These products can then be converted into a library of tunable chiral pyridine-aminophosphine ligands. rsc.org

The development of these stereoselective methods has significantly expanded the toolbox for chemists to create a wide array of chiral aminopyridine analogues. These analogues, with their well-defined stereochemistry, are not only of academic interest but also hold great potential as catalysts and building blocks in the synthesis of complex, biologically active molecules. tcd.ieresearchgate.netnih.gov

Mechanistic Investigations of N,n Diethylpyridin 4 Amine in Organic Transformations

Elucidation of Catalytic Mechanisms Involving N,N-Diethylpyridin-4-amine as a Nucleophilic Catalyst

This compound, a derivative of 4-aminopyridine (B3432731), functions as a highly effective nucleophilic catalyst in a variety of organic transformations. researchgate.net Its catalytic activity stems from the nucleophilic nature of the pyridine (B92270) nitrogen, which initiates reactions by attacking electrophilic centers. fccollege.ac.inresearchgate.net This leads to the formation of reactive intermediates that are more susceptible to subsequent reactions. fccollege.ac.inresearchgate.net

Concerted and Stepwise Processes in Acylation Reactions

The acylation of alcohols is a fundamental transformation in organic synthesis, and N,N-dialkylaminopyridines like this compound are exceptional catalysts for this reaction. utrgv.edu The mechanism of this catalysis, particularly with reagents like acetic anhydride, has been a subject of detailed investigation, with studies pointing towards a nucleophilic catalysis pathway as the most favorable. researchgate.net

Theoretical studies, such as those at the Becke3LYP/6-311+G(d,p)//Becke3LYP/6-31G(d) level of theory, have elucidated the energetics of the reaction. researchgate.net The favored mechanism involves the nucleophilic attack of the pyridine nitrogen on one of the carbonyl groups of the anhydride. researchgate.netutrgv.edu This initial step leads to the formation of an acetylpyridinium acetate (B1210297) ion pair. This intermediate is highly reactive and subsequently reacts with the alcohol substrate to yield the ester product. researchgate.netutrgv.edu

Kinetic studies on the acetylation of cyclohexanol (B46403) with acetic anhydride, using 4-(dimethylamino)pyridine (a close analog of this compound) as the catalyst and triethylamine (B128534) as an auxiliary base, support the nucleophilic catalysis mechanism. researchgate.netutrgv.edu These experiments have shown that the reaction is first-order with respect to the anhydride, the alcohol, and the catalyst, but zero-order with respect to the auxiliary base. researchgate.net This indicates that the auxiliary base is not involved in the rate-determining step.

Formation of the Acylpyridinium Intermediate: The nucleophilic pyridine catalyst attacks the acyl donor (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium species. fccollege.ac.inresearchgate.netutrgv.edu

Nucleophilic Attack by the Alcohol: The alcohol then attacks the activated acyl group of the N-acylpyridinium intermediate.

Product Formation and Catalyst Regeneration: The tetrahedral intermediate formed collapses to give the final ester product and regenerates the pyridine catalyst.

It is the high nucleophilicity of the 4-dialkylaminopyridine that makes it a superior catalyst compared to pyridine itself. chemicalbook.com This enhanced nucleophilicity is attributed to the electron-donating effect of the dialkylamino group, which increases the electron density on the pyridine nitrogen.

| Kinetic Data for DMAP-Catalyzed Acetylation of Cyclohexanol | |

| Reactant | Reaction Order |

| Acetic Anhydride | 1 researchgate.net |

| Cyclohexanol | 1 researchgate.net |

| 4-(Dimethylamino)pyridine (DMAP) | 1 researchgate.net |

| Triethylamine | 0 researchgate.net |

Mechanistic Pathways in Cross-Coupling Reactions

While this compound is primarily recognized for its role as a nucleophilic catalyst, its derivatives and related pyridine compounds can also influence the mechanistic pathways of metal-catalyzed cross-coupling reactions. rsc.orgsmolecule.comsnu.ac.krsmolecule.com In these reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds, the pyridine-based molecule can act as a ligand for the metal catalyst, typically palladium. wikipedia.orgwildlife-biodiversity.comresearchgate.net

The role of pyridine-containing ligands, including derivatives of this compound, can be multifaceted:

Ligand Acceleration: By coordinating to the metal center, these ligands can enhance the rate of the catalytic cycle. For instance, N-heterocyclic carbene (NHC) ligands, which share some structural similarities with pyridines in their ability to act as strong sigma donors, have become increasingly popular in cross-coupling reactions. nih.gov

Stabilization of Catalytic Species: The pyridine ligand can stabilize the active palladium catalyst, preventing its decomposition and increasing its turnover number.

Modulation of Reactivity and Selectivity: The electronic properties of substituents on the pyridine ring can tune the reactivity of the metal center. Electron-donating groups, such as the diethylamino group in this compound, increase the electron density on the metal, which can facilitate oxidative addition. Conversely, electron-withdrawing groups can favor reductive elimination.

In some cases, pyridine derivatives can participate more directly in the reaction. For example, in Suzuki-Miyaura reactions, N,N-dimethylpyridin-4-amine (DMAP)-based ionic liquids have been used as efficient catalysts. rsc.org

Table: Key Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description | Role of Pyridine-Type Ligands |

| Oxidative Addition | The organic halide adds to the low-valent palladium catalyst. wikipedia.orgnih.gov | Can facilitate this step by tuning the electron density of the metal center. nih.gov |

| Transmetalation | The organic group from the organometallic reagent is transferred to the palladium center. wikipedia.orgnih.gov | Can influence the rate and efficiency of this transfer. |

| Reductive Elimination | The two organic fragments couple and are eliminated from the palladium center, regenerating the catalyst. wikipedia.orgnih.gov | The steric and electronic properties of the ligand can affect the ease of this final step. nih.gov |

Influence of Substituents on Reaction Mechanisms

The electronic properties of substituents on the pyridine ring of catalysts like this compound have a profound impact on their catalytic activity and the underlying reaction mechanisms. whiterose.ac.ukacs.org The diethylamino group at the 4-position of the pyridine ring is a strong electron-donating group. This has several important consequences for its catalytic function.

In the context of nucleophilic catalysis, such as in acylation reactions, the electron-donating diethylamino group significantly increases the nucleophilicity of the pyridine nitrogen. uni-muenchen.de This enhanced nucleophilicity accelerates the initial attack on the acyl donor, which is often the rate-determining step. researchgate.net

In transfer hydrogenation reactions catalyzed by iridium complexes, the electronic nature of the pyridine ligand substituent influences the "hydricity" of the catalyst, which is a measure of its hydride donor ability. acs.org Catalysts bearing electron-donating substituents on the pyridine ring generally exhibit higher catalytic activity in the reduction of imines. acs.org For instance, methyl-substituted derivatives have been shown to be excellent catalysts. acs.org Conversely, strongly electron-withdrawing groups, such as a trifluoromethyl group, can significantly diminish the catalytic ability of the complex. acs.org

The position of the substituent also matters. For example, in the context of creating artificial metalloenzymes, substituents in the meta-position of the pyridine ring may be better accommodated within the protein scaffold. acs.org

Furthermore, the introduction of bulky substituents can introduce steric effects that influence selectivity. For instance, placing bulky benzyl (B1604629) moieties on the amine nitrogen of 4-aminopyridine catalysts has been shown to improve the selectivity in the phosphorylation of diols. researchgate.net

Table: Effect of Substituents on Catalytic Properties

| Substituent Type | Effect on Pyridine Nitrogen | Impact on Acylation Catalysis | Impact on Transfer Hydrogenation |

| Electron-Donating (e.g., -NEt₂) | Increases electron density and nucleophilicity. uni-muenchen.de | Enhances catalytic activity by accelerating the initial nucleophilic attack. researchgate.net | Generally increases catalytic activity for imine reduction. acs.org |

| Electron-Withdrawing (e.g., -CF₃) | Decreases electron density and nucleophilicity. | Reduces catalytic activity. | Significantly reduces catalytic ability. acs.org |

Insights into C-N Bond Formation and Cleavage

The chemistry of this compound inherently involves the formation and stability of its C-N bonds. While this specific compound is generally stable, the principles of C-N bond formation and cleavage are central to its synthesis and its role in certain catalytic processes.

The synthesis of this compound itself typically involves the formation of a C-N bond through the reaction of 4-chloropyridine (B1293800) hydrochloride with diethylamine (B46881). uni-muenchen.de This reaction is a nucleophilic aromatic substitution where the amine displaces the chloride.

In the context of catalysis, the cleavage of C-N bonds is a key step in many important transformations. For example, nickel-catalyzed cross-coupling reactions of amides with alcohols to form esters proceed through the oxidative addition of the amide's C-N bond to the nickel center. nih.gov While this compound is not the substrate in this case, this illustrates the importance of C-N bond activation in modern organic synthesis.

More relevant to pyridine-based catalysts, rhodium-catalyzed reactions have been developed for the cyanation of aryl boronic acids via the activation of the N-CN bond in N-cyano-N-phenyl-p-toluenesulfonamide. rsc.org Mechanistic studies suggest a plausible pathway for this transformation. rsc.org

Furthermore, the reversible formation of C-N bonds is a key aspect of enamine catalysis, where secondary amines react with carbonyl compounds to form enamines. libretexts.org The mechanism involves the nucleophilic addition of the amine to the carbonyl, followed by dehydration to form an iminium ion, and then deprotonation to yield the enamine. libretexts.org

In the context of this compound's role as a nucleophilic catalyst in acylation, the crucial bond formation is the N-C(acyl) bond, which activates the acyl group for transfer. utrgv.edu The subsequent cleavage of this bond regenerates the catalyst.

Proton Transfer Dynamics and Catalytic Activation

Proton transfer is a fundamental process in many catalytic reactions, and the dynamics of proton movement can significantly influence reaction rates and mechanisms. In the context of catalysis involving this compound and related compounds, proton transfer plays a crucial role in both the activation of the catalyst and the substrate.

In many acylation reactions catalyzed by 4-dialkylaminopyridines, an auxiliary base such as triethylamine is often used. utrgv.edu While kinetic studies have shown that the auxiliary base is not involved in the rate-determining step of the main catalytic cycle, it is necessary to neutralize the acid byproduct (e.g., acetic acid from acetic anhydride) and regenerate the neutral form of the catalyst. researchgate.netutrgv.edu

In some systems, proton transfer can be directly involved in the catalytic cycle. For example, in the dehydrogenation of amine-boranes catalyzed by certain bimetallic complexes, a proton is transferred from the N-H moiety of the amine-borane to a Lewis basic center on one of the metals. scispace.com This is followed by a hydride transfer from the B-H moiety to a Lewis acidic metal center. scispace.com

The environment of the catalyst can also influence proton transfer dynamics. For instance, in a pyridine-based polymer gel, the solvent molecule can act as a catalytic agent and a proton transfer vehicle. researchgate.net Theoretical and experimental data suggest that proton transfer from a solvent pyridine molecule to the pyridine side chain of the polymer is a thermodynamically favorable process that occurs without a significant energy barrier. researchgate.net

Furthermore, in certain redox catalytic systems, proton-coupled electron transfer (PCET) is a key mechanism. osti.govnih.govnih.gov By coupling proton and electron transfer, high-energy intermediates can be avoided, leading to more efficient catalysis. osti.gov The design of catalysts with appended proton relays can facilitate these PCET pathways. For example, the uncoordinated pyridine in a tris(2-pyridylmethyl)amine (B178826) ligand coordinated to a manganese center can function as a proton relay for hydride formation. osti.gov

Coordination Chemistry of N,n Diethylpyridin 4 Amine

Ligand Properties and Coordination Modes of N,N-Diethylpyridin-4-amine

This compound (DEAP), a derivative of pyridine (B92270), is characterized by the presence of a diethylamino group at the para-position of the pyridine ring. This substitution pattern significantly influences its electronic properties, rendering it a more potent electron donor compared to pyridine itself. The increased basicity is a direct consequence of the electron-donating nature of the diethylamino group, which enhances the electron density on the pyridine nitrogen atom. This makes DEAP an effective nucleophile and a strong ligand for coordination to metal ions. wikipedia.org

Primarily, this compound functions as a monodentate ligand, coordinating to metal centers through the lone pair of electrons on the pyridine nitrogen atom. This is the most common coordination mode, observed in a wide variety of complexes. The coordination through the amino nitrogen is generally not favored due to the delocalization of its lone pair into the pyridine ring, which contributes to the aromatic system.

While typically acting as a monodentate ligand, the possibility of other coordination modes, although less common, cannot be entirely dismissed, especially in complex systems or with specific metal ions. The coordination behavior can be influenced by factors such as the nature of the metal ion, the presence of other ligands in the coordination sphere, and the reaction conditions. For instance, in some polynuclear complexes, it could potentially act as a bridging ligand, though this is not its characteristic role. The steric bulk of the diethyl groups can also play a role in the geometry of the resulting metal complexes.

The coordination chemistry of the closely related N,N-dimethylaminopyridine (DMAP) has been studied extensively and provides valuable insights into the expected behavior of DEAP. For example, chromium(III) Salen complexes have been shown to bind two molecules of DMAP to form six-coordinate complexes, while the corresponding Salan complexes prefer to bind only one molecule of DMAP, resulting in five-coordinate species. nih.gov This highlights that the final coordination number and geometry are a delicate balance of electronic and steric factors.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent is crucial and can influence the nature of the resulting complex. The reactions are often carried out under inert atmospheres to prevent oxidation of the metal ion or the ligand. The stoichiometry of the reactants can be varied to control the number of DEAP ligands in the final complex.

The characterization of these complexes relies heavily on a range of spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-Visible spectroscopy. Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. chemrevlett.com

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of this compound to a metal center. Upon coordination, characteristic vibrational modes of the pyridine ring and the C-N bond of the diethylamino group exhibit noticeable shifts. The C=N and C=C stretching vibrations of the pyridine ring are particularly sensitive to coordination. An upward shift in the frequency of these bands is indicative of the coordination of the pyridine nitrogen to the metal ion. istanbul.edu.tr This is because coordination to the metal ion leads to a stiffening of the ring bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are instrumental in characterizing this compound complexes in solution. The chemical shifts of the protons and carbons of the ligand are affected by the coordination to a metal ion. The protons on the pyridine ring, particularly those in the ortho and meta positions to the nitrogen, experience a downfield shift upon complexation due to the deshielding effect of the metal center. nih.govlibretexts.org The signals of the ethyl group protons also show shifts, albeit generally smaller. In cases where the metal ion is paramagnetic, significant shifts and broadening of the NMR signals can be observed. bhu.ac.in

UV-Visible Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex. The spectra of this compound complexes typically show bands corresponding to π-π* transitions within the ligand and, in the case of transition metal complexes, d-d transitions and charge-transfer bands. The position and intensity of these bands can provide insights into the geometry and electronic structure of the complex.

Factors Influencing Metal-Ligand Binding Affinity

The stability of the metal-ligand bond in this compound complexes is governed by a combination of factors, including the nature of the metal ion, the electronic properties of the ligand, and steric effects.

Electronic Effects: The strong electron-donating ability of the diethylamino group enhances the basicity of the pyridine nitrogen, leading to strong σ-donation to the metal center. This results in a high binding affinity for a wide range of metal ions. The binding affinity can be modulated by introducing other substituents on the pyridine ring. Electron-withdrawing groups would decrease the basicity of the pyridine nitrogen and thus weaken the metal-ligand bond, while additional electron-donating groups would have the opposite effect. nih.gov

The Metal Ion: The nature of the metal ion, including its size, charge, and electronic configuration, plays a pivotal role in the binding affinity. Hard metal ions, which are typically small and highly charged, form strong bonds with the hard nitrogen donor of the pyridine ring. Softer metal ions can also form stable complexes, and the nature of the bonding in these cases may have a greater covalent character. Theoretical studies have shown that the binding strength of ligands with metal ions can vary significantly depending on the metal. For example, for divalent ions like Cu²⁺, the binding strength with an amine can be particularly strong. mdpi.com

Electronic Structure and Bonding in this compound Coordination Compounds

The bonding in this compound coordination compounds can be described using models such as molecular orbital theory. The primary interaction is the formation of a coordinate covalent bond between the pyridine nitrogen and the metal ion. This involves the donation of the nitrogen's lone pair of electrons into a vacant orbital of the metal.

The electronic structure of these complexes is significantly influenced by the interaction between the metal d-orbitals and the ligand orbitals. In transition metal complexes, this interaction leads to the splitting of the d-orbitals into different energy levels, the pattern of which depends on the coordination geometry (e.g., octahedral, tetrahedral, square planar). uni-siegen.de This d-orbital splitting determines the electronic and magnetic properties of the complex.

Furthermore, spectroscopic techniques provide experimental evidence for the electronic structure. For example, the energy of d-d transitions observed in UV-Visible spectra is related to the magnitude of the d-orbital splitting. Similarly, 15N NMR spectroscopy can be a sensitive probe of the electronic environment of the coordinating nitrogen atom. acs.org The study of charge-transfer complexes involving related ligands like DMAP also sheds light on the electronic interactions at play. nih.gov

Advanced Spectroscopic Characterization of N,n Diethylpyridin 4 Amine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N,N-diethylpyridin-4-amine in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the molecular structure of this compound. The analysis of chemical shifts, coupling constants, and signal integrations in these spectra allows for the unambiguous assignment of all protons and carbons in the molecule. redalyc.orgmdpi.com

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring typically appear as distinct doublets in the aromatic region, a consequence of their coupling to adjacent protons. The chemical shifts of these aromatic protons are influenced by the electron-donating diethylamino group. The ethyl groups give rise to a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, resulting from coupling with each other.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the pyridine ring resonate at distinct chemical shifts, with those directly bonded to the nitrogen atoms being particularly sensitive to the electronic environment. researchgate.net The ethyl group carbons also show characteristic signals. The combination of ¹H and ¹³C NMR data, often supported by two-dimensional correlation experiments like HSQC and HMBC, allows for a complete and confident structural assignment. redalyc.orgcsic.es

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2, H-6 | ~8.1-8.3 (d) | ~148-150 |

| H-3, H-5 | ~6.5-6.7 (d) | ~106-108 |

| -N(CH₂CH₃)₂ | ~3.3-3.5 (q) | ~44-46 |

| -N(CH₂CH₃)₂ | ~1.1-1.3 (t) | ~12-14 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹⁵N NMR spectroscopy is a powerful technique for directly probing the nitrogen atoms in this compound, providing valuable information about their electronic environment. wikipedia.org However, the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope make these experiments more challenging than ¹H or ¹³C NMR. huji.ac.il

Recent studies have utilized derivatives of this compound, such as 2,6-di-tert-butyl-N,N-diethylpyridin-4-amine (DEAP), to establish an absolute shielding scale for ¹⁵N NMR. researchgate.netnih.govacs.orgacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net In DEAP, the bulky tert-butyl groups sterically hinder the nitrogen atom of the diethylamino group, preventing non-covalent interactions that could influence its chemical shift. researchgate.netnih.govacs.orgacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net This makes it an excellent reference compound for converting theoretically calculated absolute shielding values into the experimentally observed chemical shift scale. researchgate.netnih.govacs.org The protonation of the amine-type nitrogen results in a significant deshielding effect in the ¹⁵N NMR spectrum. nih.gov

The chemical shift of the pyridinic nitrogen is also of great interest, as it is directly involved in the characteristic basicity and nucleophilicity of this class of compounds. ¹⁵N NMR can be used to study protonation equilibria and coordination to metal centers. nih.govnasa.gov

When this compound acts as a ligand in metal complexes, multinuclear NMR becomes a crucial characterization tool. core.ac.uksouthampton.ac.uk In addition to ¹H, ¹³C, and ¹⁵N NMR, the direct observation of the metal nucleus (e.g., ¹⁹⁵Pt, ¹⁰³Rh) can provide direct evidence of coordination and information about the geometry and electronic structure of the complex. core.ac.uk

Two-dimensional correlation techniques, such as ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between the ligand and the metal center, even in cases where direct observation of the metal nucleus is not feasible. Furthermore, variable-temperature NMR studies can provide insights into dynamic processes such as ligand exchange or fluxionality in organometallic complexes. core.ac.uk The use of multinuclear NMR is essential for understanding the role of this compound in catalysis and materials science. researchgate.net

Advanced 15N NMR Investigations and Absolute Shielding Scale Determination

Vibrational Spectroscopy for Functional Group Identification (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. nih.govsphinxsai.com

The IR and Raman spectra of this compound are characterized by a series of bands corresponding to the stretching and bending vibrations of its constituent bonds. Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the ethyl groups is observed between 2850 and 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ range.

C-N stretching: The stretching vibration of the C-N bond connecting the diethylamino group to the pyridine ring is also expected in the fingerprint region.

Ring vibrations: Various in-plane and out-of-plane bending vibrations of the pyridine ring give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹). sphinxsai.com

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies and aid in the assignment of the experimental spectra. nih.gov This combined experimental and theoretical approach allows for a detailed understanding of the vibrational properties of the molecule. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. nist.govresearchgate.net

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) will be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two nitrogen atoms, the molecular weight is an even number, and according to the nitrogen rule, the molecular ion peak will have an even m/z value. msu.edu

The fragmentation of this compound is largely dictated by the presence of the amine functional group. libretexts.orgtutorchase.com A characteristic fragmentation pathway for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edulibretexts.org For this compound, this would involve the loss of a methyl radical (•CH₃) to form a stable iminium ion. The loss of an ethyl radical is also possible. The resulting fragment ions provide a fingerprint that can be used to identify the compound. msu.edu

Table 2: Predicted Key Fragmentation Pathways for this compound in Mass Spectrometry

| Fragmentation Pathway | Lost Fragment | m/z of Observed Ion |

| α-cleavage | •CH₃ | M - 15 |

| α-cleavage | •CH₂CH₃ | M - 29 |

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. anton-paar.compdx.edu This technique provides accurate bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. snu.ac.krresearchgate.netresearchgate.net

The principle of X-ray diffraction is based on the scattering of X-rays by the electron clouds of atoms in a crystalline material. pdx.edu The resulting diffraction pattern is unique to the crystal structure and can be analyzed to construct a detailed model of the atomic arrangement. For this compound, X-ray diffraction can reveal:

The planarity of the pyridine ring.

The geometry around the exocyclic nitrogen atom.

The conformation of the diethylamino group.

Intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing.

The structural information obtained from X-ray diffraction is invaluable for understanding the physical properties of this compound and for rationalizing its reactivity in the solid state. researchgate.netresearchgate.net

Computational and Theoretical Chemistry Studies on N,n Diethylpyridin 4 Amine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of molecular systems. scispace.comwikipedia.org It offers a balance between computational cost and accuracy, making it suitable for studying molecules of the size and complexity of N,N-diethylpyridin-4-amine.

DFT calculations are widely used to determine the electronic properties of molecules. scispace.com For this compound, these calculations reveal the distribution of electrons and identify regions of high or low electron density, which are crucial for understanding its reactivity. Key quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined. chnpu.edu.ua The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. chnpu.edu.uaedu.krd

The molecular electrostatic potential (MEP) map is another important output of DFT studies. edu.krd For this compound, the MEP would visually indicate that the most negative potential is concentrated around the pyridinic nitrogen atom, highlighting it as the primary site for electrophilic attack and protonation. The diethylamino group, being a strong electron-donating group, increases the electron density on the pyridine (B92270) ring, particularly at the pyridinic nitrogen, enhancing its basicity and nucleophilicity compared to pyridine itself. This charge distribution is fundamental to its role as a catalyst.

Table 1: Representative Quantum Chemical Descriptors for this compound (Illustrative) (Note: The following values are illustrative and would be obtained from specific DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p).)

| Descriptor | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.9 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 6.7 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 4.3 D |

| Mulliken Atomic Charge on Pyridinic N | Charge localized on the pyridine nitrogen atom | -0.75 e |

| Mulliken Atomic Charge on Amino N | Charge localized on the exocyclic nitrogen atom | -0.50 e |

The diethylamino group of this compound is flexible, with multiple rotatable single bonds (C-N and C-C). This flexibility allows the molecule to adopt various conformations. Conformational analysis using DFT involves systematically rotating these bonds and calculating the energy of each resulting geometry to map out the potential energy surface.

This analysis identifies the most stable conformer (the global minimum) and other low-energy conformers (local minima), as well as the energy barriers between them. The results of such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules, such as substrates in a catalytic reaction or its packing in a crystal lattice. The energetic landscape provides a comprehensive view of the molecule's flexibility and the relative populations of different conformers at a given temperature. nih.gov

DFT is an invaluable tool for elucidating reaction mechanisms. nih.gov For reactions catalyzed by this compound, such as acylation reactions, DFT can be used to model the entire reaction pathway. This involves identifying and calculating the energies of all reactants, intermediates, transition states, and products.

A key aspect of this modeling is the location of the transition state (TS), which represents the highest energy point along the reaction coordinate. researchgate.netyoutube.com By calculating the energy of the TS relative to the reactants, the activation energy barrier can be determined. A lower activation energy implies a faster reaction rate. These calculations can confirm, for instance, that this compound catalyzes reactions by forming a highly reactive N-acylpyridinium intermediate, and can quantify the stability of this intermediate and the energy barriers for its formation and subsequent reaction.

Conformational Analysis and Energetic Landscapes

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how positions and velocities change. mdpi.com

For this compound, MD simulations can be used to study its behavior in solution. These simulations can provide insights into its solvation structure, showing how solvent molecules arrange around it. They can also be used to explore its conformational dynamics in a condensed phase, revealing the timescales of transitions between different conformers. In the context of ionic liquids based on related structures like N,N-dimethylpyridin-4-amine (DMAP), MD simulations have been used to evaluate structural and transport properties. rsc.org Such simulations are essential for understanding macroscopic properties like viscosity and diffusion based on molecular-level interactions. rsc.orgaps.org

In Silico Approaches for Mechanistic Insights and Catalyst Design

In silico (computational) methods are increasingly used not just to understand existing systems but also to design new ones. uib.no By combining DFT and other computational techniques, researchers can gain mechanistic insights that guide the design of improved catalysts. escholarship.orgmdpi.comrsc.org

For this compound, theoretical studies can explore how modifications to its structure would affect its catalytic activity. For example, DFT calculations could predict how adding electron-withdrawing or electron-donating substituents to the pyridine ring would alter the electron density at the nitrogen atoms, thereby tuning the catalyst's basicity and nucleophilicity. rsc.orgnih.gov By modeling the reaction pathways for a series of virtual, modified catalysts, researchers can identify candidates with potentially higher efficiency or selectivity before committing to their synthesis and experimental testing. uib.no

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can be used to interpret experimental spectra or to characterize molecules that have not yet been synthesized. DFT calculations are commonly employed to predict parameters for NMR, IR, and UV-Vis spectroscopy. edu.krd

A notable application involving a derivative of this compound is in the field of ¹⁵N NMR spectroscopy. Researchers have used 2,6-di-tert-butyl-N,N-diethylpyridin-4-amine (DEAP) to establish an absolute shielding scale for ¹⁵N NMR. researchgate.netacs.org In this molecule, the bulky tert-butyl groups sterically hinder the nitrogen atom, preventing it from participating in intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net This makes it an ideal reference compound. Theoretical calculations using DFT can predict the ¹⁵N absolute chemical shielding, which is then correlated with experimental chemical shifts. researchgate.netacs.org This allows for a more robust comparison between theoretical calculations and experimental NMR data for a wide range of nitrogen-containing compounds.

Table 2: Comparison of Experimental and Theoretically Predicted Spectroscopic Data (Illustrative)

| Spectroscopic Parameter | Experimental Value (Typical) | Theoretically Predicted Value (DFT) |

|---|---|---|

| ¹³C NMR Chemical Shift (C4) | ~155 ppm | ~154 ppm |

| ¹⁵N NMR Chemical Shift (Pyridinic N) | ~-250 ppm (relative to CH₃NO₂) | Calculated shielding constants are converted to chemical shifts |

| Major IR Vibration (C=N stretch) | ~1600 cm⁻¹ | ~1605 cm⁻¹ (scaling factor may be applied) |

| UV-Vis λmax | ~275 nm | ~270 nm (using TD-DFT) |

Structure Activity Relationship Sar Studies of N,n Diethylpyridin 4 Amine Derivatives

Correlating Structural Modifications with Catalytic Performance

The catalytic performance of N,N-diethylpyridin-4-amine derivatives is intricately linked to their structural modifications. As a class of "super-nucleophilic" catalysts, 4-dialkylaminopyridines are significantly more active than pyridine (B92270), often by a factor of 10,000, in promoting reactions like acylation. strategian.comresearchgate.net This enhanced activity is attributed to the resonance stabilization provided by the dialkylamino group at the C-4 position. wikipedia.org The core mechanism involves the formation of a highly reactive N-acylpyridinium salt intermediate. strategian.comresearchgate.net

Research into chiral derivatives has provided deep insights into how structural changes translate to catalytic performance, particularly in asymmetric synthesis. For instance, in the kinetic resolution of secondary alcohols, the introduction of chirality into the catalyst's structure is paramount for achieving enantioselectivity. Studies on chiral (S)-α,α-diarylprolinol-derived 4-dialkylaminopyridine catalysts have demonstrated that modifications remote from the pyridine core can exert significant control over stereochemical outcomes. semanticscholar.org

The introduction of specific functional groups and the manipulation of the catalyst's steric profile are key strategies. For example, catalysts incorporating a tertiary hydroxyl group have been shown to be markedly superior to their analogs lacking this feature. semanticscholar.org This hydroxyl group can participate in hydrogen bonding interactions with the substrate, which not only enhances the reaction rate but also plays a crucial role in determining the stereoselectivity of the acylation. semanticscholar.orgresearchgate.net Furthermore, increasing the steric bulk of substituents, such as replacing phenyl groups with naphthyl groups, can also enhance selectivity, demonstrating that even subtle changes in the catalyst's three-dimensional structure can have a profound impact on its performance. semanticscholar.org

The following table summarizes the performance of different N,N-dialkylaminopyridine derivatives in the kinetic resolution of a model secondary alcohol, illustrating the correlation between structural features and catalytic selectivity.

| Catalyst Derivative | Key Structural Modification | Substrate | Selectivity (s) | Reference |

| (S)-α,α-Diphenylprolinol-derived catalyst (Catalyst 6) | Contains tertiary hydroxyl and phenyl groups | cis-1,2-Cyclohexane diol | 8.6 | semanticscholar.org |

| (S)-α,α-Di(2-naphthyl)prolinol-derived catalyst (Catalyst 7) | Contains tertiary hydroxyl and larger naphthyl groups | cis-1,2-Cyclohexane diol | Higher than 6 | semanticscholar.org |

| Derivative with bis-naphthyl groups (Catalyst 15) | Lacks tertiary hydroxyl, contains naphthyl groups | Racemic sec-alcohol | More selective | semanticscholar.org |

| Derivative with less hindered bis-phenyl groups (Catalyst 14) | Lacks tertiary hydroxyl, contains phenyl groups | Racemic sec-alcohol | Less selective | semanticscholar.org |

This table is generated based on findings reported in studies on chiral 4-N,N-dialkylaminopyridine derivatives. semanticscholar.org The selectivity factor 's' is a measure of the catalyst's ability to differentiate between the two enantiomers of the racemic substrate.

Elucidating the Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound derivatives is governed by a delicate interplay of steric and electronic effects. These factors influence the nucleophilicity of the pyridine nitrogen, the stability of the catalytic intermediates, and the accessibility of the active site to the substrate. osti.govmasterorganicchemistry.com

Electronic Effects: The defining feature of the 4-dialkylaminopyridine class is the strong electron-donating nature of the amino group at the para-position to the ring nitrogen. mdpi.com This +R (resonance) effect significantly increases the electron density on the pyridine ring and, crucially, on the ring nitrogen atom, making it a powerful nucleophile. wikipedia.orgmdpi.com The N,N-diethylamino group is considered one of the strongest electron-donors among common amino substituents. mdpi.com This enhanced nucleophilicity is fundamental to its catalytic mechanism, which involves the attack of the pyridine nitrogen on the acylating agent to form a highly reactive N-acylpyridinium intermediate. strategian.com N-alkylation generally increases the basicity and electron-donating ability due to the +I (inductive) effect of the alkyl groups. mdpi.com

Steric Effects: While electronic effects enhance nucleophilicity, steric hindrance around the nitrogen atom can moderate it. masterorganicchemistry.com The ethyl groups of this compound are bulkier than the methyl groups of its well-known counterpart, DMAP. This increased steric bulk can influence the rate of reaction. Studies comparing the reactivity of various amines have shown that increasing the size of alkyl substituents (e.g., from methyl to ethyl) can create a greater kinetic barrier for reactions, leading to slower rates. nih.gov In the context of catalysis, this means that while this compound is highly active, its reactivity might be slightly attenuated compared to DMAP in certain contexts due to the larger steric profile of the ethyl groups. masterorganicchemistry.comnih.gov

However, steric hindrance is not always a detrimental factor; it is a critical tool in asymmetric catalysis. By introducing bulky substituents in a chiral framework, specific reaction pathways can be favored. For example, installing sterically demanding groups can shield one face of the reactive N-acylpyridinium intermediate, forcing the substrate to approach from a less hindered direction, thereby controlling the stereochemical outcome of the reaction. semanticscholar.org The use of bulky groups is a common strategy to create a well-defined chiral pocket around the catalytic center, which is essential for achieving high enantioselectivity. semanticscholar.orgosti.gov The balance between maximizing nucleophilicity through electronic effects and tailoring the steric environment is a key aspect of designing effective catalysts. masterorganicchemistry.commdpi.com

Rational Design Principles for Enhanced Chemical Functionality

The insights gained from Structure-Activity Relationship (SAR) studies form the foundation for the rational design of new this compound derivatives with enhanced or novel functionalities. catalysis.blog This design process moves beyond trial-and-error, employing a predictive approach based on understanding steric, electronic, and other mechanistic principles to create catalysts tailored for specific applications. nih.govrsc.org

A primary goal in the rational design of these catalysts is the optimization of enantioselectivity for asymmetric synthesis. This is often achieved by desymmetrizing the achiral this compound scaffold. Key strategies include:

Installation of Chirality: Introducing chiral elements, such as stereogenic centers or axial chirality, into the catalyst structure. semanticscholar.org For example, derivatives based on chiral backbones like (S)-α,α-diarylprolinol have proven effective. semanticscholar.org The design aims to place these chiral groups in positions where they can effectively influence the substrate's approach to the catalytic center.

Incorporation of Secondary Interactions: Designing catalysts that can engage in non-covalent interactions with the substrate, such as hydrogen bonding or π-π stacking. The inclusion of a hydroxyl group, for instance, can lead to hydrogen bonding with an alcohol substrate, which not only pre-organizes the transition state for higher selectivity but can also increase the catalytic activity. semanticscholar.orgresearchgate.net

Tuning Steric and Electronic Properties: Systematically modifying substituents to fine-tune the catalyst's properties. This can involve increasing steric bulk to enhance selectivity or altering electronic properties to modulate reactivity. semanticscholar.org For example, computational methods like Density Functional Theory (DFT) can help predict how structural changes will affect the electronic properties and reactivity of the catalyst, guiding the synthetic efforts toward the most promising candidates. catalysis.blog

Emerging Research Areas and Future Perspectives for N,n Diethylpyridin 4 Amine

Integration in Supramolecular Chemistry and Advanced Materials

N,N-diethylpyridin-4-amine is finding a niche in the realms of supramolecular chemistry and the development of advanced materials. Its structural features, particularly the accessible nitrogen atoms, allow it to participate in hydrogen bonding and coordination with metal centers, which are fundamental interactions in supramolecular assembly.

In the field of supramolecular chemistry, the pyridine (B92270) motif is a well-established and robust hydrogen-bond acceptor. snu.ac.kr The diethylamino substituent on the pyridine ring in this compound enhances its basicity and nucleophilicity, making it a more potent Lewis base. This property is exploited in the construction of complex supramolecular architectures. For instance, it can be used as a building block in the formation of coordination polymers and metal-organic frameworks (MOFs). While specific research directly detailing this compound in extensive supramolecular studies is emerging, the principles of using substituted pyridines are well-documented. For example, related pyridine derivatives have been used to create complex structures with applications in catalysis and molecular recognition. researchgate.net

In the context of advanced materials, this compound has been identified as a component in the formulation of mass polymerizable polycycloolefin compositions. google.com These compositions are noted for their potential use as 3D printing materials. google.com The compound is listed among a variety of pyridine derivatives that can be included in these formulations. google.com The properties of the resulting polymers, such as their refractive index and stability at high temperatures, are crucial for their application in optical materials and protective coatings. google.com

The table below summarizes some of the material science applications and the role of this compound and related compounds.

| Application Area | Role of Pyridine Derivative | Potential Material Benefit |

| 3D Printing Materials | Component in polycycloolefin compositions. google.com | Tailorable refractive index and stability. google.com |

| Optical Materials | Component in polymer formulations. google.com | Control over optical properties like refractive index. google.com |

| Protective Coatings | Component in polymerizable compositions. google.com | Enhanced durability and performance. google.com |

Applications in Sustainable Chemical Processes and CO2 Capture

The drive towards greener and more sustainable chemical processes has opened up new avenues for the application of amine compounds, including this compound. text2fa.irnih.govresearchgate.net Sustainable chemistry aims to reduce the environmental impact of chemical manufacturing by using renewable resources, minimizing waste, and employing safer solvents and reagents. nih.govrsc.org

One of the most significant areas of research is in carbon dioxide (CO2) capture and storage (CCS). hw.ac.uk Amine-based solvents are currently the most mature technology for capturing CO2 from industrial flue gases. mdpi.combellona.org The process typically involves the chemical absorption of CO2 by an amine solution, followed by the release of the CO2 in a concentrated form through heating. bellona.org

While traditional amines like monoethanolamine (MEA) are widely used, they suffer from drawbacks such as high energy consumption for regeneration and degradation over time. hw.ac.ukbellona.org This has spurred research into new amine-based solvents with improved properties. The focus is on designing amines that have a high CO2 absorption capacity, lower regeneration energy, and greater stability.

Recent studies have explored the use of aminopyridines as potential candidates for CO2 capture. osti.gov The strategic placement of a non-nucleophilic pyridine base can create internal hydrogen bonding, which may lower the viscosity of the solvent when loaded with CO2 and reduce the energy required for regeneration. osti.gov Although research is ongoing to optimize these solvents, the fundamental concept highlights the potential for pyridine-containing amines in this critical environmental application.

The table below outlines key considerations in the development of amine-based solvents for CO2 capture.

| Parameter | Desired Characteristic | Rationale |

| CO2 Absorption Capacity | High | To efficiently capture large volumes of CO2. |

| Regeneration Energy | Low | To reduce the overall energy consumption and cost of the process. osti.gov |

| Viscosity | Low (when CO2-loaded) | To improve mass transfer and reduce pumping costs. osti.gov |

| Stability | High | To minimize solvent loss due to thermal and oxidative degradation. hw.ac.uk |

| Kinetics | Fast absorption and stripping rates | To allow for smaller and more efficient equipment. |

Challenges and Opportunities in Developing Novel Applications for this compound Research

The exploration of novel applications for this compound presents both challenges and significant opportunities. A primary challenge lies in the need for more extensive research to fully characterize its properties and performance in various applications. While its role in certain polymerization processes is noted, a deeper understanding of its influence on polymer properties is required for broader adoption. google.com

In the realm of supramolecular chemistry, the challenge is to design and synthesize complex, functional architectures where this compound acts as a key building block. This requires a detailed understanding of its coordination chemistry and non-covalent interactions.

For CO2 capture applications, the opportunity is substantial. The development of efficient and cost-effective carbon capture technologies is a global priority. If this compound or its derivatives can be shown to offer advantages over existing amines, such as lower regeneration energy or higher stability, it could lead to significant advancements in this field. osti.gov However, this requires rigorous testing and process optimization.

Future research should focus on:

Fundamental Studies: In-depth investigation of its photophysical, and electrochemical properties.

Catalysis: Exploring its potential as a catalyst or ligand in a wider range of organic reactions.

Materials Science: Systematic studies on the incorporation of this compound into polymers and MOFs to tailor their properties for specific applications.

Computational Modeling: Utilizing theoretical calculations to predict its behavior in different systems and guide the design of new applications. osti.gov

Addressing these challenges and capitalizing on the opportunities will pave the way for the expanded use of this compound in cutting-edge scientific and industrial fields.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-diethylpyridin-4-amine, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves alkylation of pyridin-4-amine with ethyl halides (e.g., ethyl bromide or iodide) under basic conditions. A common approach is to use a polar aprotic solvent like acetonitrile or DMF with a base such as potassium carbonate or sodium hydride to deprotonate the amine and facilitate nucleophilic substitution. For purity >95%, column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended. Monitoring reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) helps minimize byproducts .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- 1H NMR : Key signals include a singlet for the pyridine ring protons (δ 8.3–8.5 ppm) and triplets for the ethyl group’s CH2 (δ 3.4–3.6 ppm for N-CH2; δ 1.1–1.3 ppm for CH3) .

- 13C NMR : Peaks at ~155 ppm (pyridine C-N), 45–50 ppm (N-CH2), and 12–15 ppm (CH3) confirm substitution .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 165.1. High-resolution MS (HRMS) validates the molecular formula (C9H14N2) .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic reactions?

- Methodological Answer : The electron-donating diethylamino group activates the pyridine ring at the 2- and 6-positions for electrophilic substitution. Reactivity can be quantified via Hammett substituent constants (σpara ≈ -0.15 for N,N-diethylamino), which predict regioselectivity in reactions like nitration or halogenation .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress N-oxide formation during the synthesis of this compound?

- Methodological Answer : N-Oxide byproducts arise from oxidation under aerobic conditions. Optimization strategies include:

- Conducting reactions under inert atmosphere (N2/Ar).

- Using reducing agents like NaBH4 in situ.

- Lowering reaction temperature (<60°C) and avoiding prolonged heating.

- Purity improvements (>98%) are achievable via fractional distillation (bp ~120–125°C at 10 mmHg) .

Q. What analytical approaches resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may stem from:

- Purity : Validate compound integrity via HPLC (≥95% purity).

- Assay Conditions : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth for bacteria).

- Structural Analogues : Compare with N-methyl or N-propyl derivatives to isolate substituent effects. Reference PubChem bioassay data (AID 1259351) for baseline activity .

Q. What computational methods predict the binding affinity of this compound to enzyme targets like acetylcholinesterase?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with PDB 4EY7 to model interactions. The diethyl group’s hydrophobicity may enhance binding to peripheral anionic sites.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes.

- QSAR : Correlate logP values (calculated ~1.8) with inhibitory activity .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products